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molecular formula C8H9ClS B3034970 1-(Chloromethyl)-2-(methylsulfanyl)benzene CAS No. 26190-68-1

1-(Chloromethyl)-2-(methylsulfanyl)benzene

Cat. No. B3034970
M. Wt: 172.68 g/mol
InChI Key: JAKXLOFPUFLDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585977B2

Procedure details

Combine 1-methylsulfanyl-2-chloromethyl-benzene (3.7 g, 23 mmol), iron (130 mg, 2.3 mmol), bromine (1.2 mL, 238 mmol), and dichloromethane (150 mL). Stir for 2 hours. Add water (10 mL), aqueous saturated sodium thiosulfate (100 mL) and ethyl acetate (100 mL). Separate the organic layer and wash with brine, dry with MgSO4, filter and concentrate in vacuo. Chromatograph the residue on a SiO2 column eluting with hexane to give 4.8 g of 4-bromo-2-chloro-1-methylsulfanyl-benzene (87%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
130 mg
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1C=[CH:7][CH:6]=[CH:5][C:4]=1CCl.[Br:11]Br.Cl[CH2:14][Cl:15].S([O-])([O-])(=O)=S.[Na+].[Na+]>[Fe].C(OCC)(=O)C.O>[Br:11][C:6]1[CH:5]=[CH:4][C:3]([S:2][CH3:1])=[C:14]([Cl:15])[CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
CSC1=C(C=CC=C1)CCl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
130 mg
Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separate the organic layer
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
WASH
Type
WASH
Details
Chromatograph the residue on a SiO2 column eluting with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)SC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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